![molecular formula C19H16Cl3N3OS B2436495 N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide CAS No. 899914-57-9](/img/structure/B2436495.png)
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16Cl3N3OS and its molecular weight is 440.77. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((5-(3,4-dichlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anti-Inflammatory Agents : The compound’s structure suggests potential anti-inflammatory activity. Researchers explore its role in modulating inflammatory pathways, which could lead to novel drug candidates for conditions like arthritis or autoimmune diseases .
- Antifungal Agents : Investigating its antifungal properties may yield new treatments for fungal infections. The sulfur-containing moiety could be crucial for inhibiting fungal growth .
- Surface Adsorption Studies : Researchers study the adsorption behavior of molecules on surfaces. For instance, understanding how 4-chlorophenyl isocyanide (a related compound) adsorbs on metal surfaces (e.g., Au or Pt) provides insights into surface chemistry and catalysis .
- Cross-Coupling Reactions : The compound’s boron-containing group makes it useful in Suzuki-Miyaura cross-coupling reactions. It can serve as a boronic acid precursor, enabling the synthesis of diverse organic compounds .
- Transition-Metal-Catalyzed Transformations : Researchers explore its reactivity in palladium-catalyzed reactions, such as C–C bond formation or C–heteroatom bond formation .
- Synthetic Routes : The compound’s unique structure allows for various synthetic routes. It serves as a valuable building block for designing more complex molecules in drug discovery .
- Biological Activity Screening : Researchers investigate its effects on cellular processes, identifying potential protein targets. This information aids in understanding its biological relevance and potential therapeutic applications .
Medicinal Chemistry and Drug Development
Materials Science and Surface Chemistry
Organic Synthesis and Catalysis
Pharmaceutical Intermediates and Building Blocks
Chemical Biology and Target Identification
Environmental Chemistry
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3,4-dichlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-8-14(21)15(22)9-11)18(25-19)27-10-16(26)23-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJIJGMKYXBNGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC(=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.